CAY10580 is classified as a prostaglandin analog. It is synthesized for research purposes and is widely used in laboratory settings to investigate the physiological and pathological roles of the EP4 receptor. The compound is commercially available from various suppliers, including Cayman Chemical Company.
The synthesis of CAY10580 involves several chemical steps that ensure the compound's selectivity and potency as an EP4 receptor agonist. While specific synthetic routes are proprietary and not extensively detailed in public literature, general methods used in synthesizing similar compounds often include:
These methods are crucial for obtaining a compound that exhibits high specificity for the EP4 receptor while minimizing interactions with other prostaglandin receptors.
CAY10580 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the EP4 receptor. The precise molecular formula and structural details are critical for understanding its pharmacodynamics.
This structural information is essential for predicting the compound's behavior in biological systems.
CAY10580 participates in various biochemical reactions primarily through its role as an agonist at the EP4 receptor. The key reactions include:
Understanding these reactions provides insight into how CAY10580 can influence various biological processes.
The mechanism of action of CAY10580 involves its selective binding to the EP4 receptor, leading to a series of intracellular events:
These mechanisms underline its potential therapeutic applications in conditions characterized by dysregulated prostaglandin signaling.
CAY10580 possesses distinct physical and chemical properties that are critical for its functionality:
CAY10580 has several important applications in scientific research:
The versatility of CAY10580 makes it a valuable compound in both basic research and potential therapeutic development scenarios.
CAY10580 has the molecular formula C₁₉H₃₅NO₄ and a molecular weight of 341.49 g/mol. It features a cyclopentane core characteristic of prostaglandin analogs, modified with specific functional groups to enhance EP4 binding affinity and metabolic stability. Key structural elements include:
Synthesis typically proceeds through esterification and amidation steps starting from prostaglandin E2 (PGE2) precursors, though detailed synthetic routes remain proprietary. The compound is supplied as a liquid (often in ethanol stock solutions) and stored at –20°C to maintain stability [7] [10].
CAY10580 exhibits nanomolar affinity for EP4 (Ki = 35 nM) and minimal interaction with other prostanoid receptors, as demonstrated by radioligand binding assays:
Table 1: Binding Affinity (Ki) of CAY10580 for Prostanoid Receptors
Receptor Subtype | Ki (nM) | Selectivity Fold vs. EP4 |
---|---|---|
EP4 | 35 | 1 |
EP2 | 3000 | 85.7 |
EP3 | 2000 | 57.1 |
EP1 | >3000 | >85.7 |
IP (PGI₂) | >10000 | >285.7 |
Functional assays confirm selectivity:
CAY10580 demonstrates moderate in vivo bioavailability suitable for research applications:
Table 2: Key Pharmacokinetic Parameters in Rodents
Parameter | Value |
---|---|
Route | Intraperitoneal |
Tmax | 30 min |
Protein Binding | >90% |
Half-life (t₁/₂) | 2–3 hours |
Bioavailability | 40–50% (i.p.); <20% (oral) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1